2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride 2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220038-86-7
VCID: VC2561027
InChI: InChI=1S/C14H20BrNO2.ClH/c1-17-12-5-6-14(13(15)10-12)18-9-7-11-4-2-3-8-16-11;/h5-6,10-11,16H,2-4,7-9H2,1H3;1H
SMILES: COC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl
Molecular Formula: C14H21BrClNO2
Molecular Weight: 350.68 g/mol

2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride

CAS No.: 1220038-86-7

Cat. No.: VC2561027

Molecular Formula: C14H21BrClNO2

Molecular Weight: 350.68 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride - 1220038-86-7

Specification

CAS No. 1220038-86-7
Molecular Formula C14H21BrClNO2
Molecular Weight 350.68 g/mol
IUPAC Name 2-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride
Standard InChI InChI=1S/C14H20BrNO2.ClH/c1-17-12-5-6-14(13(15)10-12)18-9-7-11-4-2-3-8-16-11;/h5-6,10-11,16H,2-4,7-9H2,1H3;1H
Standard InChI Key AVINCIBVTNIRPT-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl
Canonical SMILES COC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl

Introduction

Chemical Identity and Properties

2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride is a crystalline compound with defined chemical parameters. It is primarily used for research purposes, with specifications prohibiting human or veterinary applications.

Basic Chemical Information

The compound's fundamental chemical characteristics are summarized in the following table:

ParameterValue
CAS Number1220038-86-7
Molecular FormulaC₁₄H₂₁BrClNO₂
Molecular Weight350.68 g/mol
IUPAC Name2-[2-(2-bromo-4-methoxyphenoxy)ethyl]piperidine;hydrochloride
PubChem Compound ID56829613

The compound possesses a specific molecular structure characterized by a piperidine ring connected to a phenoxy moiety through an ethyl linker, with the phenoxy group bearing bromine and methoxy substituents.

Structural Identifiers

Advanced chemical identifiers provide precise structural information:

Identifier TypeValue
Standard InChIInChI=1S/C14H20BrNO2.ClH/c1-17-12-5-6-14(13(15)10-12)18-9-7-11-4-2-3-8-16-11;/h5-6,10-11,16H,2-4,7-9H2,1H3;1H
Standard InChIKeyAVINCIBVTNIRPT-UHFFFAOYSA-N
SMILESCOC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl
Canonical SMILESCOC1=CC(=C(C=C1)OCCC2CCCCN2)Br.Cl

These identifiers are essential for unambiguous chemical database entries and structure searches.

Structural Features and Characteristics

Molecular Architecture

The compound features a unique arrangement of functional groups that contribute to its potential bioactivity and chemical reactivity:

  • A piperidine ring at the 2-position, providing a basic nitrogen center

  • An ethyl linker connecting the piperidine to the phenoxy group

  • A 2-bromo-4-methoxyphenoxy moiety with specific substitution pattern

  • A hydrochloride salt form, enhancing solubility in polar solvents

These structural elements combine to create a compound with potentially significant binding affinity to biological targets.

Comparative Structural Analysis

When examining similar compounds, it becomes evident that the position of the piperidine substituent plays a crucial role in determining the compound's properties. For instance, the 4-position analog (4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride; CAS: 1219964-12-1) shares the same molecular weight but differs in biological activity profile .

Similarly, the related compound 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride (CAS: 1219961-31-5) differs by having an ethyl group instead of a methoxy group on the phenyl ring, resulting in a slightly different molecular weight of 348.71 g/mol .

Synthesis and Derivatives

Structural Analogues

Several structural analogues of this compound have been synthesized and studied:

  • 4-((2-Bromo-4-methoxyphenoxy)methyl)piperidine hydrochloride (CAS: 1220017-42-4), which contains a shorter methylene linker instead of ethylene

  • 4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride, with the piperidine at the 4-position

  • 2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride, with an ethyl substituent replacing the methoxy group

These analogues provide valuable comparison points for structure-activity relationship studies.

Research Applications

Medicinal Chemistry Applications

The compound's structural features suggest several potential applications in medicinal chemistry research:

  • Serving as a ligand for receptor studies, particularly for neurotransmitter receptors where piperidine moieties often show activity

  • Functioning as a pharmacophore in drug discovery programs focused on central nervous system targets

  • Acting as a chemical probe in biological systems to elucidate molecular mechanisms

The presence of the bromine atom provides a reactive site that can be utilized for further derivatization or as a structural element for specific receptor binding.

Fragment-Based Drug Discovery

In fragment-based approaches to drug discovery, compounds like 2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride may serve as valuable starting points. For comparison, crystallographic fragment screening studies have identified compounds with molecular weights between 170 and 479 g/mol showing significant bioactivity . With a molecular weight of 350.68 g/mol, this compound falls within the optimal range for fragment libraries.

Chemical Research Utilities

Due to its brominated aromatic structure, this compound may serve multiple functions in chemical research:

  • As an intermediate for cross-coupling reactions leveraging the bromine functional group

  • As a building block for more complex molecular architectures

  • As a standard in analytical chemistry applications

Related Compounds and Comparative Analysis

Structural Homologues

The chemical literature contains several compounds structurally related to 2-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
4-[2-(2-Bromo-4-methoxyphenoxy)ethyl]piperidine hydrochloride1219964-12-1C₁₄H₂₁BrClNO₂350.68 g/molPiperidine at 4-position
4-((2-Bromo-4-methoxyphenoxy)methyl)piperidine hydrochloride1220017-42-4C₁₃H₁₉BrClNO₂336.65 g/molMethylene linker instead of ethylene
2-Bromo-4-ethylphenyl 2-(2-piperidinyl)ethyl-ether hydrochloride1219961-31-5C₁₅H₂₃BrClNO348.71 g/molEthyl group instead of methoxy

These structural variations illustrate the subtle modifications that can be made to the core structure, potentially resulting in altered pharmacological profiles .

Structure-Activity Considerations

The position of substituents on both the piperidine ring and the phenoxy moiety can significantly impact the compound's biological activity and physicochemical properties. For example:

  • The 2-position of the piperidine provides a different spatial orientation compared to the 4-position isomer

  • The methoxy substituent contributes to hydrogen bonding capabilities and electronic properties

  • The bromine atom introduces a polarizable and relatively lipophilic region to the molecule

These structural features collectively determine the compound's potency and selectivity for potential biological targets.

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